VPS34 inhibitor 1

Descripción general

Descripción

VPS34 inhibitor 1 is a selective inhibitor of the vacuolar protein sorting 34 (VPS34), a class III phosphoinositide 3-kinase (PI3K). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of cancer treatment and immunology. VPS34 plays a crucial role in autophagy, a cellular process that degrades and recycles cellular components, and its inhibition can have profound effects on cellular functions .

Análisis Bioquímico

Biochemical Properties

VPS34 inhibitor 1 interacts with VPS34, a lipid kinase that phosphorylates phosphatidylinositol (PtdIns) at endosomal membranes to generate PtdIns (3)P . This product regulates membrane trafficking processes by recruiting proteins possessing PtdIns (3)P-binding PX and FYVE domains . This compound inhibits VPS34 with an IC50 of 25 nM in vitro .

Cellular Effects

This compound has a range of effects on cellular processes. It interferes with the function of plasmacytoid dendritic cells (pDCs) by blocking the recruitment of serum and glucocorticoid-regulated kinase 3 (SGK3) to endosomes, which is necessary for Toll-like receptor 7 (TLR7) signaling . Additionally, this compound triggers the activation of the stimulator of interferon genes (STING) and enhances pDCs’ response to the STING agonist .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of VPS34, thereby affecting the dynamics of endosomes . This inhibition blocks the recruitment of SGK3 to endosomes, disrupting TLR7 signaling . In contrast, this compound triggers the activation of STING, leading to increased expression of type-I interferons (IFNs), associated with an alteration of STING degradation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the administration of this compound to cells induces a rapid dose-dependent dispersal of a specific PtdIns (3)P-binding probe from endosome membranes within 1 minute .

Metabolic Pathways

This compound is involved in the PI3K pathway. By inhibiting VPS34, it affects the production of PtdIns (3)P, a crucial component in the autophagy/endosomal trafficking pathway .

Transport and Distribution

This compound affects the transport and distribution of proteins within cells by altering the dynamics of endosomes

Subcellular Localization

Given its role in inhibiting VPS34, it is likely to be found at endosomal membranes where VPS34 is active .

Métodos De Preparación

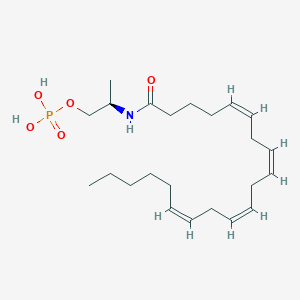

The synthesis of VPS34 inhibitor 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the use of phosphatidylinositol as a starting material, which undergoes phosphorylation and other chemical modifications to yield the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .

Industrial production methods for this compound are designed to optimize the efficiency and scalability of the synthesis process. These methods may involve the use of automated systems and advanced purification techniques to produce large quantities of the compound with consistent quality .

Análisis De Reacciones Químicas

VPS34 inhibitor 1 undergoes various chemical reactions, including phosphorylation, which is a key step in its synthesis. The compound can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used. Common reagents for these reactions include phosphatidylinositol, ATP, and specific catalysts that facilitate the desired transformations .

The major products formed from these reactions are typically intermediates that are further processed to yield the final inhibitor. The precise nature of these products depends on the specific reaction conditions and the reagents used .

Aplicaciones Científicas De Investigación

VPS34 inhibitor 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of VPS34 in various cellular processes, including autophagy and vesicular trafficking .

In biology, this compound is used to investigate the molecular mechanisms underlying autophagy and its regulation. This compound has been shown to inhibit autophagy in various cell types, providing insights into the role of VPS34 in cellular homeostasis and stress responses .

In medicine, this compound has potential therapeutic applications in the treatment of cancer and other diseases. By inhibiting VPS34, this compound can disrupt autophagy and enhance the efficacy of cancer therapies. It has also been studied for its effects on immune cells, particularly in the context of enhancing the response to immunotherapies .

In industry, this compound is used in the development of new drugs and therapeutic strategies. Its ability to modulate autophagy and other cellular processes makes it a valuable tool for drug discovery and development .

Mecanismo De Acción

The mechanism of action of VPS34 inhibitor 1 involves the inhibition of VPS34, a key enzyme in the autophagy pathway. VPS34 phosphorylates phosphatidylinositol to produce phosphatidylinositol 3-phosphate (PI3P), a lipid that recruits proteins involved in autophagy and vesicular trafficking .

By inhibiting VPS34, this compound disrupts the production of PI3P, leading to the inhibition of autophagy and other cellular processes. This compound also affects the recruitment of specific proteins to endosomes, further disrupting cellular functions .

Comparación Con Compuestos Similares

VPS34 inhibitor 1 is unique in its selectivity and potency as an inhibitor of VPS34. Compared to other similar compounds, such as wortmannin and SAR405, this compound has a higher selectivity for VPS34 and does not significantly inhibit other kinases .

Similar compounds include:

- Wortmannin: A broad-spectrum PI3K inhibitor that also inhibits VPS34 but with lower selectivity.

- SAR405: A selective VPS34 inhibitor with similar applications but different chemical properties.

- GSK2358994A: Another selective VPS34 inhibitor identified in high-throughput screening studies .

These compounds share some similarities in their mechanisms of action and applications but differ in their selectivity, potency, and chemical properties, making this compound a unique and valuable tool in scientific research and drug development .

Propiedades

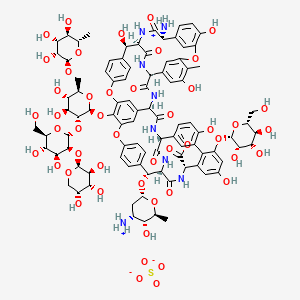

IUPAC Name |

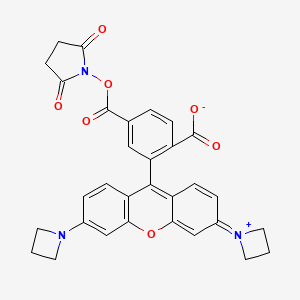

1-[[4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-yl]amino]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O/c1-21(2,29)13-25-19-24-12-16(18(28-19)11-14-3-4-14)17-7-10-23-20(27-17)26-15-5-8-22-9-6-15/h5-10,12,14,29H,3-4,11,13H2,1-2H3,(H,24,25,28)(H,22,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTIGGCBXFIZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC=NC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)

![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride](/img/structure/B560336.png)

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)

![Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate]](/img/structure/B560352.png)